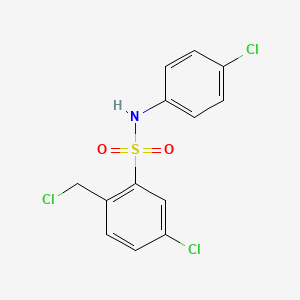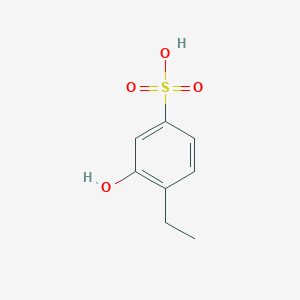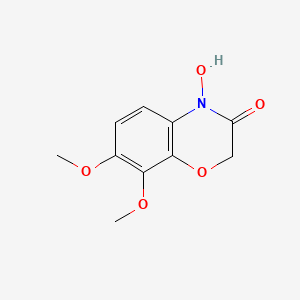![molecular formula C17H19NO B14188555 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol CAS No. 922191-49-9](/img/structure/B14188555.png)
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a phenol group and an amino group attached to a substituted butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the substituted butenyl chain and the phenol derivative.
Coupling Reaction: The key step involves the coupling of the substituted butenyl chain with the phenol derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}ethanol
- **2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}methanol
Uniqueness
2-{[(1R)-1-(2-Methylphenyl)but-3-en-1-yl]amino}phenol is unique due to its specific structural features, such as the presence of both a phenol and an amino group, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propiedades
Número CAS |
922191-49-9 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
2-[[(1R)-1-(2-methylphenyl)but-3-enyl]amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-3-8-15(14-10-5-4-9-13(14)2)18-16-11-6-7-12-17(16)19/h3-7,9-12,15,18-19H,1,8H2,2H3/t15-/m1/s1 |
Clave InChI |
YXCIFTRDJKLAGC-OAHLLOKOSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H](CC=C)NC2=CC=CC=C2O |
SMILES canónico |
CC1=CC=CC=C1C(CC=C)NC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N~2~-{[4-(trifluoromethyl)phenyl]methyl}glycinamide](/img/structure/B14188472.png)
![4-{[(2S,3S)-2-Chloro-3-methylpentyl]oxy}benzaldehyde](/img/structure/B14188480.png)

![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![fluoro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14188503.png)
![(E)-methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)but-3-enoate](/img/structure/B14188510.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)

![3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine](/img/structure/B14188522.png)
![1-[(Benzyloxy)methoxy]-4-iodobenzene](/img/structure/B14188526.png)
![2-{[2-(Ethenyloxy)ethyl]amino}naphthalene-1,4-dione](/img/structure/B14188532.png)

![1H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-](/img/structure/B14188537.png)

